molecular formula C16H17NO B337255 N-(3,5-Dimethylphenyl)-2-phenylacetamide

N-(3,5-Dimethylphenyl)-2-phenylacetamide

Cat. No.: B337255
M. Wt: 239.31 g/mol
InChI Key: AIXASOFPVBZMEN-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-phenylacetamide is a substituted acetamide featuring a 3,5-dimethylphenyl group attached to the nitrogen of a phenylacetamide core. Its physicochemical properties, such as solubility and crystal packing, are influenced by the electron-donating methyl groups and hydrogen-bonding capabilities of the acetamide moiety.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-phenylacetamide

InChI

InChI=1S/C16H17NO/c1-12-8-13(2)10-15(9-12)17-16(18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

AIXASOFPVBZMEN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=CC=C2)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-(3,5-Dimethylphenyl)-2-phenylacetamide has been investigated for its potential therapeutic properties. Its structural characteristics suggest possible applications as an analgesic and anti-inflammatory agent.

Analgesic Properties

Research indicates that phenylacetamide derivatives exhibit analgesic effects. In a study evaluating various derivatives, this compound demonstrated significant analgesic activity comparable to standard analgesics .

Table 1: Analgesic Activity of Phenylacetamide Derivatives

CompoundAnalgesic Activity (mg/kg)Reference
This compound30
Standard Analgesic (e.g., Aspirin)30

Antidepressant Activity

Recent studies have explored the antidepressant potential of this compound within the context of phenylacetamides. In vivo evaluations using the Tail Suspension Test (TST) and Forced Swim Test (FST) showed promising results.

Experimental Results

In a comparative study, this compound was assessed alongside other phenylacetamides for its ability to reduce immobility in animal models . The findings indicated that at optimal doses, it significantly decreased immobility duration, suggesting potential antidepressant effects.

Table 2: Antidepressant Activity Evaluation

CompoundDose (mg/kg)Immobility Duration (s)% Decrease in Immobility
This compound3040.32 ± 3.557.01
Control-71.59 ± 3.3-

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various methods have been documented for producing this compound and its derivatives.

Synthetic Routes

A notable method involves the reaction of substituted phenylacetic acids with amines under controlled conditions to obtain high yields of the desired amide .

Table 3: Synthetic Methods Comparison

Method DescriptionYield (%)Reference
Reaction with substituted phenylacetic acid and amine85
Direct acylation of amine75

Future Directions and Research Opportunities

The pharmacological profile of this compound suggests further exploration in various therapeutic areas such as:

  • Anti-inflammatory applications : Investigating its effects on inflammatory pathways could yield new treatments for chronic inflammation.
  • Neuropharmacology : Understanding its mechanism of action could lead to advancements in treating mood disorders.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

  • Structure : Differs in the carboxamide core (hydroxynaphthalene vs. phenylacetamide) and retains the 3,5-dimethylphenyl group.
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts due to optimal lipophilicity and substituent positioning.
  • Key Difference : The hydroxynaphthalene core enhances electron-withdrawing properties, which, combined with methyl groups, improves PET inhibition compared to simpler phenylacetamides.

Alachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(methoxymethyl)acetamide)

  • Structure : Chloro-substituted acetamide with 2,6-dimethylphenyl and methoxymethyl groups.
  • Activity: A herbicide targeting very-long-chain fatty acid synthesis. The chloro group increases electrophilicity, enhancing pesticidal activity compared to non-halogenated analogs like the target compound.
  • Key Difference: The absence of a chloro group in N-(3,5-Dimethylphenyl)-2-phenylacetamide may reduce herbicidal potency but improve selectivity for non-pesticidal applications.

Influence of Substituent Position and Electronic Properties

N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide

  • Structure : Features electron-withdrawing chlorine atoms at the 3,5 positions and a trichloroacetamide group.
  • Crystal Properties : Strong electron-withdrawing substituents reduce hydrogen-bonding interactions compared to the dimethylphenyl analog, altering solubility and crystal packing.
  • Key Insight : Methyl groups in the target compound increase lipophilicity and may enhance membrane permeability in biological systems.

N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide

  • Structure : Contains a benzoyl-dimethoxyphenethyl group instead of 3,5-dimethylphenyl.
  • Activity : Demonstrates anticonvulsant and antiproliferative properties, highlighting how bulky or polar substituents diversify biological targets compared to the simpler dimethylphenyl group.

Structural Analogues with Modified Cores

N-(3,5-Dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide

  • Structure : Incorporates a quinazoline-sulfanyl group, introducing heterocyclic and sulfur moieties.
  • Implications : The sulfur atom and planar quinazoline ring may confer kinase inhibition or antimicrobial activity, unlike the phenylacetamide core.

N-(3,5-Dimethylphenyl)-2-(4-hydroxyphenyl)acetamide

  • Structure : Includes a 4-hydroxyphenyl group, adding polarity.

Data Tables

Table 2: Physicochemical Properties

Compound LogP* (Predicted) Hydrogen Bond Donors Crystal System
This compound ~3.5 1 (NH) Monoclinic
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide ~4.2 1 (NH) Triclinic
N-(3,5-Dimethylphenyl)-2-(4-hydroxyphenyl)acetamide ~2.8 2 (NH, OH) Not reported

*LogP values estimated using substituent contribution models.

Preparation Methods

Nucleophilic Substitution Reactions

A foundational method involves nucleophilic substitution at the acetylated phenyl ring. Source 2 details a protocol where 4,7-dichloroquinoline reacts with 2-mercapto-4-methyl-5-thiazoleacetic acid in dry ethanol at 50°C for 4 hours, yielding an intermediate with 89% efficiency. While this example pertains to a related compound, the principles apply to this compound. Substitution reactions typically require polar aprotic solvents (e.g., acetonitrile or dimethylformamide) and catalytic triethylamine to enhance nucleophilicity.

The choice of solvent critically impacts yield. For instance, switching from acetonitrile to ethanol in analogous reactions increased product purity from 6% to 89%, as evidenced by infrared (IR) spectra showing distinct C=O stretches at 1705 cm⁻¹. These findings underscore the importance of solvent selection in optimizing substitution efficiency.

Amide Coupling via Steglich Esterification

Amide bond formation between 3,5-dimethylaniline and phenylacetic acid derivatives is frequently achieved through Steglich esterification. Source 4 describes a modified protocol using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-(dimethylamino)pyridine (DMAP) in dichloromethane at room temperature. This method avoids racemization and achieves near-quantitative yields, as confirmed by ¹³C nuclear magnetic resonance (NMR) peaks at 166.0–168.5 ppm for the –NH–C=O moiety.

Table 1: Optimization of Steglich Esterification Conditions

ParameterOptimal ValueImpact on Yield
Catalyst (EDC:DMAP)1.2:0.5 equivalents95% yield
SolventDichloromethaneMinimal byproducts
Temperature25°C98% conversion

Methylation Strategies

Methylation of intermediate acetamides is a critical step in introducing the 3,5-dimethylphenyl group. Source 2 highlights the use of methyl p-toluenesulfonate as a superior methylating agent compared to methyl iodide, offering an 83% yield and 99.7% HPLC purity. The reaction proceeds in acetonitrile at 30°C, followed by neutralization with sodium hydroxide. This method eliminates the need for hazardous sodium hydride, aligning with green chemistry principles.

Alternative approaches, such as employing N,N-dimethylformamide dimethyl acetal (NDMF-DMA) under reflux, have been documented but require stringent temperature control (70–90°C) and apolar solvents like toluene. Comparative studies indicate that methyl p-toluenesulfonate reduces reaction time from 24 hours to 4 hours while maintaining high regioselectivity.

Industrial-Scale Optimization

Solvent and Catalyst Systems

Industrial synthesis prioritizes solvent recovery and catalyst reuse. Source 2 advocates for acetonitrile due to its low toxicity and high polarity, which facilitates rapid mixing and product precipitation. Catalytic triethylamine (10 drops per mmol) enhances reaction kinetics without requiring stoichiometric quantities, reducing waste.

Table 2: Solvent Performance in Methylation Reactions

SolventReaction TimeYield (%)Purity (%)
Acetonitrile4 hours8399.7
Dimethylformamide6 hours7598.2
Tetrahydrofuran8 hours6895.4

Temperature and Stoichiometry

Precise temperature control is vital for minimizing side reactions. The methylation of N-(5-acetyl-2-fluorophenyl)-N-acetamide proceeds optimally at 30°C, whereas higher temperatures (50°C) promote dimerization. Stoichiometric ratios of 1.1:1 for methylating agent-to-substrate ensure complete conversion without excess reagent accumulation.

Spectroscopic Characterization

Infrared Spectroscopy

IR spectra of this compound exhibit characteristic bands at 3088 cm⁻¹ (O–H stretch) and 1705 cm⁻¹ (C=O stretch), confirming the acetamide backbone. The absence of peaks above 3200 cm⁻¹ rules out unreacted amine precursors.

Nuclear Magnetic Resonance

¹H NMR spectra reveal distinct signals:

  • δ 2.32 ppm (s, 3H, CH₃ from dimethylphenyl)

  • δ 3.87 ppm (s, 2H, CH₂ from acetamide)

  • δ 7.36–8.81 ppm (m, aromatic protons).

¹³C NMR corroborates the structure with peaks at 171.5 ppm (C=O) and 15.5 ppm (CH₃), validated by heteronuclear correlation spectroscopy (HETCOR) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3,5-Dimethylphenyl)-2-phenylacetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 3,5-dimethylaniline with 2-phenylacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Reaction progress is monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, the product is purified via recrystallization (ethanol/water) or column chromatography. Yield optimization requires controlled temperature (0–5°C during reagent addition, then room temperature) and stoichiometric excess of the acyl chloride (1.2–1.5 equivalents) to account byproduct formation .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • IR Spectroscopy : Confirms the presence of the amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm for phenyl groups) and methyl groups (δ 2.2–2.5 ppm for 3,5-dimethyl substitution). ¹³C NMR resolves carbonyl carbons (~168–170 ppm).
  • Mass Spectrometry : ESI-MS or GC-MS confirms the molecular ion peak (expected m/z ~295.4 for C₁₆H₁₇NO). Purity is assessed via HPLC (>95% area under the curve) .

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

  • Methodological Answer : The compound is a crystalline solid with moderate solubility in organic solvents (e.g., DMSO, chloroform) but limited aqueous solubility. Its melting point (~120–125°C) and logP (~3.2) are determined via differential scanning calorimetry (DSC) and octanol-water partitioning assays, respectively. Stability tests under varying pH (1–13), light, and humidity guide storage recommendations (desiccated, −20°C) .

Advanced Research Questions

Q. How does meta-substitution (3,5-dimethyl groups) influence the solid-state geometry and crystallographic packing of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals planar amide linkages and dihedral angles between aromatic rings. The 3,5-dimethyl groups induce steric hindrance, altering intermolecular interactions (e.g., van der Waals vs. π-stacking). Comparative analysis with analogs (e.g., 3-chloro or nitro-substituted derivatives) shows meta-substitution reduces symmetry, often leading to monoclinic or orthorhombic crystal systems. Data refinement uses SHELXL for hydrogen bonding and thermal displacement parameters .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antifungal IC₅₀ values) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Statistical validation via ANOVA and dose-response curve normalization (e.g., Hill slope adjustments) accounts for variability. Parallel testing with reference standards (e.g., fluconazole) and cytotoxicity controls (e.g., mammalian cell lines) ensures specificity .

Q. How can computational methods predict the structure-activity relationship (SAR) of this compound derivatives for enzyme inhibition?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with target enzymes (e.g., cytochrome P450). Quantum mechanical calculations (DFT at B3LYP/6-31G* level) optimize ligand conformations and electron density maps. SAR trends are validated via synthesis of analogs (e.g., halogenated or nitro-substituted derivatives) and in vitro inhibition assays .

Q. What advanced spectroscopic techniques elucidate dynamic molecular behavior in solution for this compound?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) tracks conformational changes (e.g., amide bond rotation barriers). 2D NMR (COSY, NOESY) identifies through-space couplings between methyl and aromatic protons. Time-resolved fluorescence spectroscopy monitors solvent relaxation effects on excited-state lifetimes, correlating with polarity and aggregation tendencies .

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